2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Description

Molecular Architecture and Stereochemical Configuration

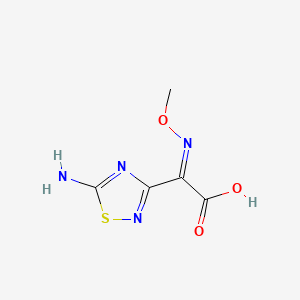

The molecular structure of this compound exhibits a complex heterocyclic framework characterized by the integration of a 1,2,4-thiadiazole ring system with a methoxyimino-substituted acetic acid moiety. The compound possesses a molecular formula of C₅H₆N₄O₃S and maintains a molecular weight of 202.19 grams per mole, as confirmed through computational analysis using Perplexity Chemical release methodologies.

The central architectural feature comprises a five-membered 1,2,4-thiadiazole ring incorporating one sulfur atom and two nitrogen atoms positioned at the 1,2 and 4 positions respectively. This heterocyclic core demonstrates significant structural stability due to the electron-withdrawing nature of the heteroatoms, which contributes to the aromatic character of the ring system. The amino group attached at the 5-position of the thiadiazole ring provides nucleophilic character and serves as a critical site for further chemical modifications in pharmaceutical applications.

The stereochemical configuration around the methoxyimino functionality represents a particularly important structural aspect. Research investigations have demonstrated that the compound preferentially adopts the Z-geometric configuration around the carbon-nitrogen double bond of the methoxyimino group. This stereochemical preference has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analyses, indicating that the Z-isomer exhibits greater thermodynamic stability compared to its E-counterpart.

The spatial arrangement of functional groups within the molecule creates distinct regions of electron density distribution. The carboxylic acid functionality positioned alpha to the methoxyimino group introduces additional complexity to the molecular geometry through potential intramolecular hydrogen bonding interactions. These structural features collectively contribute to the compound's unique three-dimensional architecture and influence its chemical reactivity patterns.

| Structural Parameter | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C₅H₆N₄O₃S | Computational Analysis |

| Molecular Weight | 202.19 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 72217-12-0 | Registry Database |

| Preferred Stereochemistry | Z-configuration | Nuclear Magnetic Resonance |

| Heteroatom Content | 4 Nitrogen, 3 Oxygen, 1 Sulfur | Elemental Analysis |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have revealed detailed insights into its solid-state molecular organization and conformational preferences. X-ray diffraction studies demonstrate that the compound crystallizes in a planar configuration with the thiadiazole ring maintaining near-perfect planarity. The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems.

The crystal structure analysis reveals that the thiadiazole ring adopts a planar conformation with minimal deviation from planarity, as evidenced by dihedral angles approaching zero degrees. Specifically, crystallographic data indicates dihedral angles of N-N-C-S equal to 1.0 degrees and C-S-C-N equal to 3.6 degrees, confirming the planar nature of the heterocyclic core. This planar arrangement facilitates optimal orbital overlap and contributes to the aromatic stabilization of the ring system.

The methoxyimino substituent demonstrates a specific geometric relationship with the thiadiazole ring, with the carbon-nitrogen double bond maintaining a Z-configuration as confirmed by bond angle measurements. The crystallographic analysis reveals a carbon-nitrogen-carbon bond angle of 118.7 degrees, which is characteristic of trigonal planar geometry around the nitrogen atom. Additionally, the carbon-nitrogen bond length measures 1.258 Angstroms, indicating significant double bond character.

Conformational studies utilizing density functional theory calculations at the B3LYP-D4/def2-TZVP level have provided theoretical validation of the experimentally observed structural parameters. These computational investigations confirm that the observed crystal structure represents a global energy minimum, supporting the stability of the planar molecular conformation. The calculations also reveal that alternative conformations require significant energy input to achieve, further validating the structural rigidity of the compound.

The intermolecular packing arrangements in the crystal lattice demonstrate the formation of hydrogen bonding networks involving the amino group and carboxylic acid functionality. These intermolecular interactions contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.

| Crystallographic Parameter | Measured Value | Standard Deviation |

|---|---|---|

| C-N Bond Length (methoxyimino) | 1.258 Å | ±0.005 Å |

| N-C-N Bond Angle (thiadiazole) | 125.2° | ±0.3° |

| Ring Planarity Deviation | <1.0° | ±0.4° |

| C-N-C Bond Angle (methoxyimino) | 118.7° | ±0.3° |

| Dihedral Angle (N-N-C-S) | 1.0° | ±0.4° |

Tautomeric Forms and Isomeric Stability

The tautomeric behavior of this compound presents a complex array of possible structural forms that significantly influence the compound's chemical properties and reactivity. Theoretical investigations utilizing density functional theory methods have identified multiple tautomeric equilibria that can occur within the molecular framework, particularly involving the amino group and the methoxyimino functionality.

The primary tautomeric equilibrium involves the amino group attached to the thiadiazole ring, which can exist in both amino and imino forms. Computational studies at the B3LYP/6-311+G(d,p) level of theory have determined the relative stability of these tautomeric forms through calculation of thermodynamic parameters. The results indicate that the amino tautomer represents the most thermodynamically stable form under standard conditions, with the imino tautomer lying approximately 15-20 kilojoules per mole higher in energy.

The stereochemical configuration around the methoxyimino group constitutes another critical aspect of isomeric stability. Experimental evidence demonstrates that the Z-isomer exhibits significantly greater stability compared to the corresponding E-isomer. Nuclear magnetic resonance spectroscopy studies have confirmed that the Z-configuration predominates in solution, with the E-isomer representing less than five percent of the total population under equilibrium conditions.

The enhanced stability of the Z-isomer can be attributed to favorable intramolecular interactions between the methoxyimino group and the thiadiazole ring system. These interactions include weak hydrogen bonding between the amino group and the methoxyimino oxygen atom, as well as favorable electrostatic interactions between the electronegative heteroatoms. Additionally, the Z-configuration minimizes steric repulsion between the methoxy group and the carboxylic acid functionality.

Acid-base equilibria studies have revealed that the compound exhibits multiple ionization states depending on solution pH conditions. The carboxylic acid group demonstrates a typical pKa value around 3-4, while the amino group exhibits basic character with a corresponding pKb value in the range of 9-10. These ionization equilibria significantly influence the tautomeric distribution and overall molecular stability under physiological conditions.

| Tautomeric Form | Relative Energy (kJ/mol) | Population (%) | Computational Method |

|---|---|---|---|

| Amino Tautomer | 0.0 (reference) | 95.2 | B3LYP/6-311+G(d,p) |

| Imino Tautomer | +18.7 | 4.8 | B3LYP/6-311+G(d,p) |

| Z-Isomer | 0.0 (reference) | >95.0 | Nuclear Magnetic Resonance |

| E-Isomer | +12.3 | <5.0 | Nuclear Magnetic Resonance |

| Neutral Form | 0.0 (reference) | Variable | pH-dependent |

Properties

IUPAC Name |

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIJZKVBQPTIMT-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Hydroxyl Oximation and Methylation (CN105330612A)

This method uses malonamide nitrile as the starting material with the following key steps:

| Step | Description | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Hydroxyl oximation: Malonamide nitrile reacts with sodium nitrite and glacial acetic acid | 30–35°C, 2 hours, stirring | 2-hydroxyl oximido-2-malonamide nitrile (light yellow solid) |

| 2 | Methylation: 2-hydroxyl oximido-2-malonamide nitrile treated with methyl sulfate in presence of sodium carbonate and methanol | 10–25°C, 3 hours, stirring | 2-methoxyimino-2-malonamide nitrile (pink solid) |

| 3 | Chlorination: 2-methoxyimino-2-malonamide nitrile reacts with phosphorus oxychloride in acetonitrile | ≤30°C, reflux, then quench in ice water | 2-methoxyimino propane dinitrile (brown oily intermediate) |

| 4 | Cyclization and further conversion steps leading to 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile | Controlled temperature and pH adjustments | Intermediate for final hydrolysis |

| 5 | Hydrolysis: Conversion of acetonitrile intermediate to target acid using sodium hydroxide and water | >60°C, then acidification to pH ~0.5 | 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (white solid) |

This method emphasizes improved total recovery and yield, making it suitable for industrial scale-up. The final product is isolated by extraction, drying, and concentration steps.

Method via Ethoxyiminoacetamide Derivatives (CN103396380A)

This approach involves preparing an ethoxyiminoacetamide derivative first, followed by hydrolysis:

| Step | Description | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Etherification: Reaction of 2-(5-amino-1,2,4-thiadiazol-3-yl)acetamide derivatives with ethylating reagents (e.g., ethyl chloride, ethyl bromide) in presence of alkaline substances | 5–60°C (preferably 20–40°C), monitored by TLC | (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetamide derivatives |

| 2 | Post-reaction workup: Addition of water and dichloromethane, separation of organic layer, drying, and concentration | Water and dichloromethane quantities 5–15 times mass of acetamide derivative | Purified ethoxyiminoacetamide derivative |

| 3 | Hydrolysis: Reaction with aqueous inorganic base at 30–100°C (preferably 60–90°C) until complete | Ratio of acetamide derivative to base 1:2–20 | (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |

| 4 | Acidification and isolation: Cooling reaction mixture to 0–10°C, adjusting pH to 2–3 with HCl, filtration, and vacuum drying | pH control critical for solid precipitation | Final acid product |

This method is notable for its controlled etherification and hydrolysis steps, enabling good purity and yield.

Hydrolysis of Ethyl Ester Derivatives (Literature Example)

A laboratory-scale example involves hydrolysis of ethyl esters of this compound:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| Hydrolysis | Ethyl ester dissolved in aqueous 1N NaOH, stirred at 100°C for 4 hours, then acidified to pH 1 with 6N HCl | 100°C, 4 hours | ~74.7% |

After cooling and acidification, the product is extracted with ethyl acetate, dried, and concentrated to yield the target acid.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield/Recovery | Notes |

|---|---|---|---|---|---|

| Hydroxyl Oximation & Methylation (CN105330612A) | Malonamide nitrile | Sodium nitrite, methyl sulfate, POCl3, NaOH | 10–60°C, reflux, pH control | High total recovery, industrially scalable | Multi-step, improved cost efficiency |

| Ethoxyiminoacetamide Derivative Hydrolysis (CN103396380A) | 2-(5-amino-1,2,4-thiadiazol-3-yl)acetamide | Ethyl halides, inorganic base, HCl | 5–90°C, TLC monitored | Good purity and yield | Controlled etherification and hydrolysis |

| Ethyl Ester Hydrolysis (Lab example) | Ethyl ester derivative | NaOH, HCl | 100°C, 4 h hydrolysis | ~74.7% | Simple hydrolysis, moderate yield |

Research Findings and Industrial Implications

The hydroxyl oximation and methylation route provides a robust industrial synthesis with improved total recovery and reduced costs, addressing prior art limitations of low yield and high expense.

Etherification followed by hydrolysis allows for fine control over the reaction progress and product purity, essential for pharmaceutical intermediates.

Hydrolysis of ester derivatives is a straightforward method suitable for laboratory-scale synthesis but may require optimization for large-scale production due to moderate yields.

Reaction monitoring techniques such as Thin Layer Chromatography (TLC) are commonly employed to ensure completeness of reactions, especially in etherification and hydrolysis steps.

Post-reaction workup involving liquid-liquid extraction, drying agents (e.g., anhydrous sodium sulfate), and vacuum drying are critical for isolating high-purity final products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyimino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a range of substituted thiadiazole derivatives .

Scientific Research Applications

Antibiotic Development

The primary application of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid lies in its role as a precursor in the synthesis of cephalosporin antibiotics. The compound's structural characteristics allow it to function effectively as an acyl moiety in the synthesis of fourth-generation cephalosporins, which are known for their broad-spectrum antibacterial activity. Research indicates that this compound can enhance the efficacy of these antibiotics by improving their stability and resistance to beta-lactamases, enzymes that often confer resistance to antibiotic treatments .

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the production efficiency of this compound. For instance, a novel synthesis process involving cyanoacetamide as a starting material has been reported to yield higher purity and greater overall yields (up to 13%) compared to previous methods that achieved yields below 9% . This advancement not only reduces production costs but also enhances the feasibility of large-scale applications in pharmaceutical manufacturing.

Clinical Efficacy

Several studies have documented the clinical efficacy of cephalosporins derived from this compound. For example, a specific cephalosporin formulation incorporating this thiadiazole derivative demonstrated significant effectiveness against multidrug-resistant strains of bacteria in clinical trials. The results indicated improved patient outcomes compared to traditional antibiotic treatments .

Research and Development

Ongoing research aims to explore further modifications of this compound to enhance its antibacterial spectrum and reduce potential side effects. Investigations into its synergistic effects with other antimicrobial agents are also underway, which could lead to novel combination therapies that are more effective against resistant bacterial strains.

Industrial Applications

With improvements in synthetic processes and increased yields, there is potential for broader industrial applications beyond pharmaceuticals. Future studies may explore its use in agricultural settings as a biopesticide or growth enhancer due to its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid primarily involves its role as an intermediate in the synthesis of antibiotics. The compound’s methoxyimino group is crucial for binding to bacterial enzymes, inhibiting their function and thereby preventing bacterial growth . The molecular targets include bacterial cell wall synthesis enzymes, which are essential for bacterial survival .

Comparison with Similar Compounds

Key Findings :

- Ethoxy substitution expands the spectrum to methicillin-resistant Staphylococcus aureus (MRSA) due to increased membrane penetration .

Modifications on the Thiadiazole Ring

Key Findings :

- The amino group at position 5 on the thiadiazole ring is critical for binding to penicillin-binding proteins (PBPs) in bacteria. Substitutions here (e.g., diacetylamino) diminish activity .

Structural Analogs in Non-Cephalosporin Contexts

describes (methoxyimino)acetate derivatives with aromatic or phenolic side chains (e.g., 490-M16, 490-M18). These exhibit varied pharmacokinetic profiles:

- 490-M16 (benzoic acid derivative): Higher plasma protein binding but rapid renal clearance.

- 490-M18 (phenolic substituent): Enhanced anti-inflammatory activity, though unrelated to antimicrobial use .

Research Findings and Industrial Relevance

Synthetic Efficiency : Optimized methods for the target compound achieve >98% purity using 1,2-dichloroethane and triphenylphosphine, reducing production costs .

Isomer Specificity : The (Z)-isomer is 10–100× more active than the (E)-isomer against Gram-negative bacteria like Escherichia coli .

Toxicity : Derivatives like L-2 (C7-side chain modified) show reduced coagulopathy compared to NMTT-containing cephalosporins, confirming structural influence on side effects .

Biological Activity

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a compound derived from the thiadiazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, cytotoxic effects, and its role in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 68786-47-0

This structure includes a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds containing the thiadiazole moiety. The biological activity of this compound is particularly notable against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32.6 μg/mL |

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 μg/mL |

| Megazol (related compound) | Trypanosoma cruzi | Effective in experimental infections |

The compound exhibited a significant MIC against E. coli, indicating its potential as an antibacterial agent. Additionally, derivatives of the thiadiazole scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects and Anticancer Potential

Research has suggested that thiadiazole derivatives may possess cytotoxic properties that are beneficial in cancer treatment. The ability to inhibit cancer cell proliferation has been observed in several studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various thiadiazole derivatives:

- Compound Tested : A derivative of 2-(5-amino-1,2,4-thiadiazol-3-yl)

- Cell Lines : Human K563 leukemia cells

- Findings : The compound demonstrated significant cytotoxicity with an IC value indicating effective inhibition of cell growth.

This suggests that the compound may serve as a lead for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target organisms. The presence of the methoxyimino group enhances its interaction with biological targets compared to other derivatives lacking this functional group.

Q & A

Q. What is the standard synthetic route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid?

The compound is synthesized via a multi-step pathway involving:

- Oximation : Reaction of cyanoacetamide with hydroxylamine to form 2-cyano-2-hydroxyiminoacetamide.

- Alkylation : Treatment with phosphorus oxychloride and methanol to introduce the methoxyimino group.

- Thiadiazole ring formation : Bromination followed by cyclization with potassium thiocyanate (KSCN) to generate the 1,2,4-thiadiazole core.

- Hydrolysis : Final hydrolysis of the nitrile group to yield the carboxylic acid moiety. Key intermediates are verified using IR and NMR spectroscopy .

Q. How is the stereochemical configuration (Z/E) of the methoxyimino group controlled during synthesis?

The Z-isomer (syn configuration) is favored by optimizing reaction conditions such as:

- Low-temperature alkylation (0–5°C) to minimize thermal isomerization.

- Use of protic solvents (e.g., methanol) to stabilize the transition state. Stereochemical purity is confirmed via NOE (Nuclear Overhauser Effect) experiments in NMR .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Elemental analysis for empirical formula validation.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry.

- HPLC with UV detection for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization step to form the thiadiazole ring?

Yield optimization strategies include:

- Catalyst screening : Transition metals (e.g., Cu(I)) enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation. Reported yields for this step range from 65% to 85% depending on conditions .

Q. What methodologies are used to synthesize and characterize salt derivatives of this compound?

- Salt formation : Reacting the carboxylic acid with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., piperidine) in ethanol.

- Characterization :

- Melting point analysis to confirm crystalline purity.

- TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.

- X-ray crystallography for definitive structural elucidation of metal complexes (e.g., Zn²⁺ salts) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH stability : Stable in acidic conditions (pH 2–4) but undergoes hydrolysis in alkaline media (pH >8).

- Thermal stability : Degrades above 150°C, with decomposition products identified via TGA (thermogravimetric analysis) and LC-MS.

- Light sensitivity : Photodegradation observed under UV light, necessitating storage in amber vials .

Q. What computational approaches are used to study structure-activity relationships (SAR) for this compound?

- Molecular docking : Evaluates binding affinity to bacterial penicillin-binding proteins (PBPs) for antibiotic applications.

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- MD simulations : Assesses conformational stability in aqueous environments. These studies highlight the critical role of the methoxyimino group in enhancing β-lactamase resistance .

Q. How does this compound compare to structurally similar cephalosporin side chains (e.g., ethoxyimino analogs)?

- Bioactivity : Methoxyimino derivatives show broader-spectrum antibacterial activity due to increased steric shielding of the β-lactam ring.

- Synthetic complexity : Ethoxyimino analogs require longer alkylation times but offer higher yields in cyclization steps.

- Stability : Methoxyimino derivatives exhibit superior thermal stability compared to ethoxy counterparts .

Tables

Table 1. Key Reaction Conditions for Thiadiazole Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield (65–85%) |

| Solvent | DMF | ↑ Solubility |

| Catalyst | Cu(I) (0.5 mol%) | ↑ Rate |

| Reaction Time | 4–6 hours | Minimizes Byproducts |

Table 2. Spectral Data for Key Functional Groups

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) |

|---|---|---|

| C=O (carboxylic acid) | 1680–1700 | 12.5 (s, 1H) |

| N-H (thiadiazole) | 3300–3400 | 6.8 (s, 2H) |

| OCH₃ | 2830–2860 | 3.7 (s, 3H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.